![molecular formula C12H24N2O B13433007 (4-Methyl-[1,4'-bipiperidin]-4-yl)methanol](/img/structure/B13433007.png)
(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-[1,4’-bipiperidin]-4-yl)methanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a bipiperidine structure, which is a bicyclic compound consisting of two piperidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-[1,4’-bipiperidin]-4-yl)methanol typically involves the reaction of 4-methylpiperidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of (4-Methyl-[1,4’-bipiperidin]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(4-Methyl-[1,4’-bipiperidin]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halides or amines, depending on the substituent introduced.
科学的研究の応用
(4-Methyl-[1,4’-bipiperidin]-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用機序
The mechanism of action of (4-Methyl-[1,4’-bipiperidin]-4-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with the target molecules. This interaction can lead to changes in the activity of the target, resulting in various biological effects.
類似化合物との比較
Similar Compounds
4-Methylpiperidine: A simpler compound with a single piperidine ring.
4-Methyl-[1,4’-bipiperidin]-4-ol: A similar compound with a hydroxyl group attached to the bipiperidine structure.
Uniqueness
(4-Methyl-[1,4’-bipiperidin]-4-yl)methanol is unique due to its specific structure, which includes a hydroxyl group attached to a bipiperidine framework. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H24N2O |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
(4-methyl-1-piperidin-4-ylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C12H24N2O/c1-12(10-15)4-8-14(9-5-12)11-2-6-13-7-3-11/h11,13,15H,2-10H2,1H3 |
InChIキー |
FAYYPRNDLOPZEO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)C2CCNCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
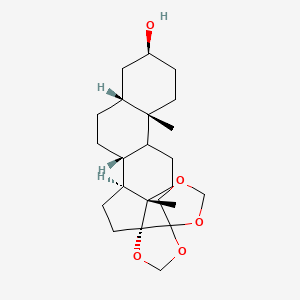


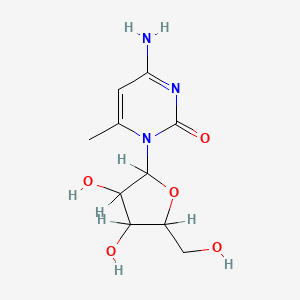

![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)
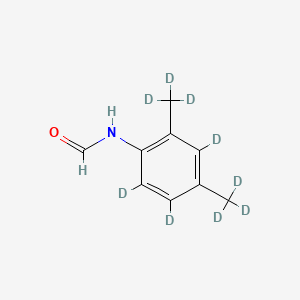
![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)
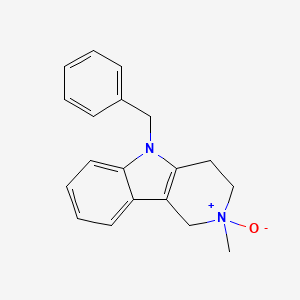

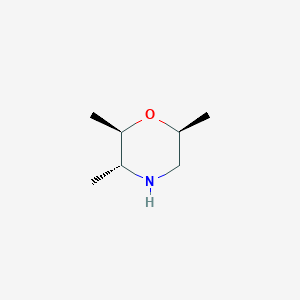
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)
